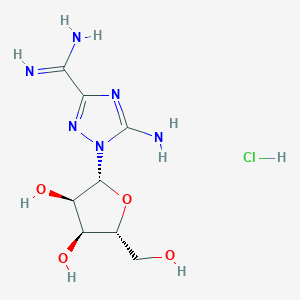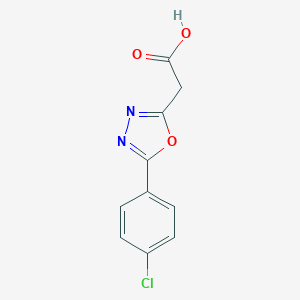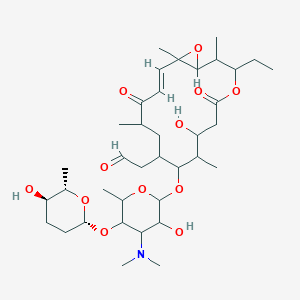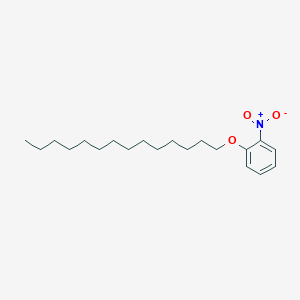![molecular formula C9H12FNO3 B058633 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol CAS No. 115562-28-2](/img/structure/B58633.png)
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol, also known as 4F-MPH, is a synthetic compound that belongs to the class of substituted phenidates. It is a potent psychostimulant that is structurally similar to methylphenidate, a drug commonly used to treat attention-deficit/hyperactivity disorder (ADHD). 4F-MPH has gained popularity in the research community due to its potential as a research tool in studying the central nervous system.
Mécanisme D'action
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, motivation, and attention. By blocking the reuptake of these neurotransmitters, 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol increases their concentration in the brain, leading to increased stimulation and focus.
Biochemical and Physiological Effects:
The physiological effects of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol include increased heart rate, blood pressure, and respiration. It also leads to increased levels of dopamine and norepinephrine in the brain, which can result in increased alertness, focus, and euphoria. However, prolonged use of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol can lead to negative effects on the cardiovascular system, including increased risk of heart attack and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters, which makes it a useful tool for investigating the role of these neurotransmitters in various physiological and behavioral processes. However, its potential for abuse and negative effects on the cardiovascular system make it a challenging compound to work with.
Orientations Futures
1. Investigating the potential of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol as a treatment for cognitive disorders other than ADHD.
2. Studying the long-term effects of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol on the cardiovascular system.
3. Investigating the role of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol in addiction and reward pathways.
4. Developing new compounds based on the structure of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol with improved selectivity and safety profiles.
5. Investigating the potential of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol as a tool for studying the central nervous system in animal models.
Méthodes De Synthèse
The synthesis of 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves the reaction of 4-fluoro-2-nitrobenzoic acid with 2-(methylamino)ethyl alcohol to form 4-fluoro-2-nitrobenzyl alcohol. This intermediate is then reduced to 4-fluoro-2-aminobenzyl alcohol using a reducing agent such as sodium borohydride. The final step involves the reaction of 4-fluoro-2-aminobenzyl alcohol with methyl chloroformate to form 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol.
Applications De Recherche Scientifique
4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has been used in scientific research to investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It has also been studied for its effects on the central nervous system, including its impact on dopamine and norepinephrine transporters. Additionally, 4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has been used in animal studies to investigate its potential as a tool to study addiction and reward pathways.
Propriétés
Numéro CAS |
115562-28-2 |
|---|---|
Formule moléculaire |
C9H12FNO3 |
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3 |
Clé InChI |
DKBXREAGJFVVAP-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
SMILES canonique |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Synonymes |
1,2-Benzenediol, 4-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)




![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)
